
5-Methyl-1,3-dihydro-2H-benzimidazol-2-one
Overview
Description
5-Methyl-1,3-dihydro-2H-benzimidazol-2-one (CAS: 5400-75-9) is a heterocyclic compound with the molecular formula C₈H₈N₂O. It is synthesized via cyclization of 4-methyl-1,2-phenylenediamine with urea at 180 °C, yielding a fused benzimidazolone core structure with a methyl substituent at the 5-position . This compound serves as a versatile precursor in organic synthesis, particularly for nitration reactions to produce energetic materials like 5-methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one (5-Me-TriNBO), a heterocyclic analog of TNT . Additionally, it is identified as a key volatile component in the floral scent of certain Malus taxa, contributing up to 23.8% of total volatiles in M. ‘Brandywine’ .
Mechanism of Action
Target of Action
It’s known that imidazole derivatives have a wide range of applications in pharmaceuticals . Some imidazole derivatives have shown to inhibit microtubule assembly formation in certain cell lines .
Mode of Action
Based on the properties of similar imidazole derivatives, it can be inferred that these compounds may interact with their targets, leading to changes in cellular processes . For instance, some imidazole derivatives have been found to inhibit microtubule assembly, which is crucial for cell division and structure .
Biochemical Pathways
Given the broad applications of imidazole derivatives, it’s plausible that multiple pathways could be affected .
Result of Action
Similar imidazole derivatives have shown to inhibit microtubule assembly formation, which could lead to cell cycle arrest and apoptosis .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
Biochemical Analysis
Biochemical Properties
5-Methyl-1,3-dihydro-2H-benzimidazol-2-one plays a significant role in biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it is known to act as an activator of chloride secretion, which is crucial for maintaining cellular ion balance . Additionally, this compound has been studied for its potential therapeutic applications in conditions such as cystic fibrosis and chronic obstructive pulmonary disease . The interactions of this compound with biomolecules are primarily through binding to specific sites on enzymes and proteins, thereby modulating their activity.
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of chloride channels, which are essential for maintaining cellular homeostasis . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes involved in cellular metabolism and signaling pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It binds to specific sites on enzymes and proteins, leading to either inhibition or activation of their activity. For instance, it has been found to inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound has been found to affect cellular function by altering gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have minimal effects on cellular function, while at higher doses, it can lead to significant changes in cellular metabolism and gene expression . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can lead to toxic or adverse effects, including cellular damage and disruption of metabolic pathways.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. For instance, this compound has been found to modulate the activity of enzymes involved in the synthesis and degradation of metabolites . These interactions can lead to changes in metabolic flux and levels of specific metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cellular membranes through active and passive transport mechanisms . Once inside the cell, it can bind to specific proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it has been found to localize to the endoplasmic reticulum and mitochondria, where it can interact with enzymes and proteins involved in metabolic processes. The subcellular localization of this compound can influence its ability to modulate cellular function and metabolic pathways.
Biological Activity
5-Methyl-1,3-dihydro-2H-benzimidazol-2-one is a compound belonging to the benzimidazole class, known for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and various applications in medicinal chemistry.
- Molecular Formula : C8H8N2O
- Molecular Weight : 152.16 g/mol
- Melting Point : Approximately 122 °C
- Structure : The compound features a fused bicyclic structure that includes nitrogen atoms, contributing to its unique chemical reactivity.
Target Interactions
This compound interacts with various biological targets, including enzymes and receptors. It is known to modulate the activity of chloride channels, which are crucial for maintaining cellular ion balance and homeostasis.
Biochemical Pathways
The compound influences multiple biochemical pathways:
- Inhibition of Enzymes : It has been shown to inhibit certain enzymes involved in metabolic pathways, affecting overall metabolic flux.
- Cell Cycle Regulation : Similar compounds have demonstrated the ability to inhibit microtubule assembly formation, leading to cell cycle arrest and apoptosis.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various pathogens. It has been identified as an inhibitor of quorum sensing in Gram-negative bacteria, which can be crucial for developing new antimicrobial strategies .
Anticancer Effects
The compound has potential anticancer properties due to its ability to inhibit mammalian type I DNA topoisomerase, disrupting DNA replication and repair processes. This makes it a candidate for further research in cancer therapy.
4. Research Findings and Case Studies
Dosage Variability
The biological effects of this compound vary significantly with dosage:
- Low Doses : Minimal effects on cellular function.
- High Doses : Significant alterations in cellular metabolism and gene expression observed in animal models.
Stability in Laboratory Settings
Studies indicate that while the compound is relatively stable under standard laboratory conditions, degradation over time can lead to decreased biological activity. This stability is critical for its application in therapeutic contexts.
6. Conclusion
This compound presents a promising profile for various biological activities, particularly in antimicrobial and anticancer research. Its mechanisms of action through enzyme inhibition and modulation of cellular processes highlight its potential as a therapeutic agent. Continued investigation into its pharmacological properties will be essential to fully understand its capabilities and applications in medicine.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-methyl-1,3-dihydro-2H-benzimidazol-2-one, and how can reaction conditions be optimized for high yields?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of o-phenylenediamine derivatives with carbonyl sources under acidic conditions. For example, in a solvent-free approach, organocatalysts like p-toluenesulfonic acid (PTSA) can enhance reaction efficiency. Optimization involves varying temperature (80–120°C), solvent (e.g., ethanol, DMF), and catalyst loading. A reported yield of 83–85% was achieved using a one-pot, two-step method with characterization via H/C NMR, IR, and HRMS . Alternative routes include refluxing with potassium carbonate and sodium methoxide in methanol, yielding 75% purity (HPLC) .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodological Answer :
- H/C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbon backbone.
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm) .
- HRMS : Confirms molecular ion peaks (e.g., [M+H] at m/z 177.20 for CHNO) .
- Melting Point Analysis : Used to verify purity (e.g., 303–320°C for derivatives) .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the photophysical properties of 5-methyl-benzimidazolone derivatives?
- Methodological Answer : DFT calculations (B3LYP/6-31G*) optimize molecular geometry and predict excited-state intramolecular proton transfer (ESIPT) mechanisms. For derivatives with extended conjugation, frontier molecular orbitals (HOMO-LUMO gaps) correlate with fluorescence emission. Computational studies reveal charge-transfer transitions in benzimidazole-triazole hybrids, validated by experimental UV-Vis and fluorescence spectra .
Q. What strategies resolve contradictions in biological activity data for benzimidazole derivatives?
- Methodological Answer :
- Dose-Response Analysis : Test compounds at multiple concentrations (e.g., 1–100 µM) to identify non-linear effects.
- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., 5-methyl vs. 5-chloro analogs) on antimicrobial or antiprotozoal activity. For example, 5-substituted derivatives showed 50% inhibition of Giardia intestinalis at 10 µM, while unsubstituted analogs were inactive .
- Enzymatic Assays : Use target-specific assays (e.g., HIV reverse transcriptase inhibition) to isolate mechanisms from non-specific cytotoxicity .
Q. How do solvent polarity and substituents influence the ESIPT process in benzimidazolone-based fluorophores?
- Methodological Answer : Solvatochromic shifts in emission spectra (e.g., Stokes shifts >100 nm) indicate ESIPT efficiency. Polar solvents stabilize keto tautomers, enhancing fluorescence quantum yield. Substituents like electron-withdrawing groups (e.g., -NO) redshift emission, while electron-donating groups (e.g., -OCH) improve stability. Experimental validation via time-resolved fluorescence and TD-DFT calculations is critical .
Q. Data Comparison Tables
Table 1: Synthesis Yields and Characterization of Selected Derivatives
Derivative Structure | Yield (%) | Melting Point (°C) | Key Spectral Data (IR/NMR) | Reference |
---|---|---|---|---|
5-Methyl-1H-benzo[d]imidazol-2-one | 83 | >320 | H NMR (DMSO-d6): δ 7.2–7.5 | |
5-Chloro analog | 75 | 295–298 | IR: 1695 cm (C=O) |
Table 2: Biological Activity of Benzimidazole Derivatives
Target Organism/Enzyme | IC (µM) | Key Structural Feature | Reference |
---|---|---|---|
Giardia intestinalis | 10 | 5-Substituted benzimidazole | |
Hepatitis B Virus (HBV) | 5.2 | 2-Phenyl substitution |
Q. Contradictions and Mitigation
- Low Reproducibility in Synthesis : Discrepancies in yields (e.g., 75% vs. 85%) may arise from trace moisture or catalyst purity. Use anhydrous solvents and standardized catalysts .
- Variable Biological Activity : Differences in cell permeability or assay conditions (e.g., pH, serum content) can skew results. Include positive controls (e.g., albendazole for antiparasitic assays) .
Comparison with Similar Compounds
Structural and Functional Analogues
TriNBO (4,5,6-Trinitro-1,3-dihydro-2H-benzimidazol-2-one)
- Synthesis: TriNBO is synthesized via nitration of unsubstituted benzimidazol-2-one using KNO₃/H₂SO₄, yielding 83% product. In contrast, 5-Me-TriNBO achieves a higher yield (89.7%) under modified nitration conditions (60–90 °C) .
- Thermal Stability : The methyl group in 5-Me-TriNBO reduces thermal stability (decomposition at 285–287 °C) compared to TriNBO (339 °C) .
- Detonation Performance : Both compounds exhibit superior detonation velocity (D) and pressure compared to TNT but underperform relative to tetryl .
5-Amino-1,3-dihydro-2H-benzimidazol-2-one
- Structure: Substitution of the methyl group with an amino group at the 5-position alters electronic properties, enhancing solubility in polar solvents.
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives
- Synthesis : Chlorosulfonation and substitution reactions introduce sulfonamide groups, enabling antitumor activity evaluation .
- Reactivity : The hydrosulfonyl group increases electrophilicity, facilitating nucleophilic substitutions compared to the methyl-substituted parent compound .
Volatile Compound Role in Plants
- Floral Scent Contribution :
- In Malus taxa, 5-methyl-1,3-dihydro-2H-benzimidazol-2-one is a major volatile in aromatic cultivars (e.g., 23.8% in M. ‘Brandywine’), while less aromatic taxa like M. sylvestris prioritize terpenes and alcohols .
- PCA analysis confirms its role in scent differentiation, correlating with N-containing compound abundance .
Data Tables
Table 1. Comparative Physicochemical Properties
Preparation Methods
Cyclization of 4-Methyl-o-phenylenediamine with Urea
The most common and classical method for synthesizing 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one involves the cyclocondensation of 4-methyl-o-phenylenediamine with urea under heating conditions.
- Procedure : A mixture of 4-methyl-1,2-phenylenediamine and urea is heated at approximately 180 °C for a specified duration (e.g., 1 hour) to induce cyclization and formation of the benzimidazolone ring system.
- Reaction conditions : Thermal cyclization without solvents or with minimal solvent use.
- Yield and purity : This method typically affords the target compound in good yield (around 70-80%) with high purity after recrystallization.
- Advantages : Simple, cost-effective, and scalable for industrial applications.
Oxidative Cyclization Using Hydrogen Peroxide
An alternative approach involves the oxidative cyclization of substituted benzimidazole precursors.
- Example : 1-(3-chloropropyl)-2-(methylthio)-1H-benzimidazole is treated with hydrogen peroxide in acetic acid or ethanol under reflux conditions (up to 48 hours) to yield the corresponding benzimidazolone derivative.
- Workup : After reaction completion, excess peroxide is quenched with sodium sulfite, solvent removed under reduced pressure, and the crude product crystallized from 2-propanol/water mixtures.
- Yields : Moderate to good yields (64-71%) are reported.
- Notes : This method is more suitable for functionalized benzimidazoles and allows introduction of substituents at the benzimidazolone nitrogen.
Flow Chemistry Approach Using Carbonyldiimidazole (CDI)
A modern, efficient method employs 1,1′-carbonyldiimidazole (CDI) to promote cyclocarbonylation of o-phenylenediamine derivatives under continuous flow conditions.
- Procedure : o-Phenylenediamine is reacted with CDI in a flow reactor at elevated temperatures (~210 °C) with precise control of residence time (~67 minutes).
- Advantages : High yield, purity (>95%), and productivity (up to 15 g/day) with excellent scalability.
- Application : This method is adaptable for substituted benzimidazolones, including methyl derivatives, by starting from appropriately substituted diamines.
- Purification : Post-reaction workup involves washing with acid to remove by-products and concentration under vacuum.
One-Pot Aza-Michael Addition and Cyclization
Some synthetic routes incorporate aza-Michael addition reactions followed by cyclization to generate substituted benzimidazol-2-ones.
- Method : Reaction of substituted 1,2-diaminobenzenes with urea at 130-140 °C, followed by treatment with sodium hydroxide solution and neutralization to isolate the benzimidazolone.
- Further functionalization : Aza-Michael addition to α,β-unsaturated carbonyl compounds in DMF under reflux can yield 1,3-disubstituted benzimidazolones.
- Monitoring : Thin layer chromatography (TLC) is used to monitor reaction progress.
- Yields : Generally good, with clean product isolation by crystallization.
Method | Starting Materials | Conditions | Yield (%) | Notes |
---|---|---|---|---|
Thermal Cyclization with Urea | 4-Methyl-o-phenylenediamine + Urea | 180 °C, 1 hour | ~78 | Simple, classical method |
Oxidative Cyclization | 1-(3-chloropropyl)-2-(methylthio)benzimidazole + H2O2 | Reflux in AcOH or EtOH, 24-48 h | 64-71 | Functionalized substrates, moderate yield |
Flow Chemistry with CDI | o-Phenylenediamine + CDI | 210 °C, 67 min (flow reactor) | >95 | High purity, scalable, modern approach |
One-Pot Aza-Michael Addition | Substituted 1,2-diaminobenzenes + Urea | 130-140 °C, 1 h + reflux in DMF | Good | Allows further substitution, monitored by TLC |
- The classical urea cyclization method remains the most straightforward and widely used for preparing 5-methyl derivatives, providing good yields and purity suitable for further chemical or biological studies.
- Oxidative cyclization methods enable the introduction of functional groups on the benzimidazole ring but require longer reaction times and careful handling of oxidants.
- Flow chemistry with CDI represents a significant advancement, offering precise control, high throughput, and cleaner reactions, which is advantageous for industrial-scale synthesis and medicinal chemistry applications.
- The aza-Michael addition approach expands the chemical space by enabling 1,3-disubstitution, which can be valuable for designing novel derivatives with enhanced biological activity.
The preparation of this compound is well-established through several synthetic routes, each with distinct advantages:
- The thermal cyclization of 4-methyl-o-phenylenediamine with urea is the most direct and efficient method.
- Oxidative cyclization offers functionalization opportunities but with moderate yields.
- Flow chemistry using CDI is a cutting-edge technique providing high yield and scalability.
- One-pot aza-Michael addition methods allow further structural diversification.
These methods collectively provide a robust toolkit for researchers aiming to synthesize this compound for pharmaceutical, biochemical, or material science applications.
Properties
IUPAC Name |
5-methyl-1,3-dihydrobenzimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-2-3-6-7(4-5)10-8(11)9-6/h2-4H,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCHXZUMFHNSHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90278872 | |
Record name | 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90278872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5400-75-9 | |
Record name | 5-Methylbenzimidazolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005400759 | |
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Record name | 5400-75-9 | |
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Record name | 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one | |
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Record name | 2H-Benzimidazol-2-one, 1,3-dihydro-5-methyl- | |
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Record name | 5-METHYLBENZIMIDAZOLONE | |
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Retrosynthesis Analysis
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